molecular formula C8H9NO2 B13740780 (Z)-N-(Prop-1-en-1-yl)furan-2-carboxamide

(Z)-N-(Prop-1-en-1-yl)furan-2-carboxamide

Cat. No.: B13740780
M. Wt: 151.16 g/mol
InChI Key: GBAUBILFGNFIGO-DJWKRKHSSA-N
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Description

(Z)-N-(Prop-1-en-1-yl)furan-2-carboxamide is an organic compound that belongs to the class of furan carboxamides. These compounds are characterized by a furan ring, which is a five-membered aromatic ring with one oxygen atom, and a carboxamide group attached to it. The (Z)-configuration indicates the specific geometric isomerism around the double bond in the prop-1-en-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(Prop-1-en-1-yl)furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: This can be achieved through various methods such as the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the furan ring with an appropriate amine and a carboxylating agent.

    Formation of the (Z)-Prop-1-en-1-yl Group: The (Z)-configuration can be achieved through selective hydrogenation or other stereoselective reactions.

Industrial Production Methods

Industrial production methods may involve more efficient and scalable processes, such as continuous flow chemistry or the use of advanced catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form various products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can target the double bond in the prop-1-en-1-yl group or the carboxamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the furan ring or the prop-1-en-1-yl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of furan-2-carboxylic acid derivatives, while reduction may yield saturated amides.

Scientific Research Applications

Chemistry

(Z)-N-(Prop-1-en-1-yl)furan-2-carboxamide can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine

Potential medicinal applications could include the development of new drugs or therapeutic agents, although specific studies would be required to confirm its efficacy and safety.

Industry

In the industrial sector, this compound may be used in the production of polymers, resins, or other materials.

Mechanism of Action

The mechanism of action of (Z)-N-(Prop-1-en-1-yl)furan-2-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxamide: Lacks the prop-1-en-1-yl group.

    N-(Prop-1-en-1-yl)furan-2-carboxamide: May have different geometric isomerism.

    Other Furan Derivatives: Compounds with different substituents on the furan ring.

Uniqueness

The uniqueness of (Z)-N-(Prop-1-en-1-yl)furan-2-carboxamide lies in its specific (Z)-configuration and the presence of both the furan ring and the prop-1-en-1-yl group, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

N-[(Z)-prop-1-enyl]furan-2-carboxamide

InChI

InChI=1S/C8H9NO2/c1-2-5-9-8(10)7-4-3-6-11-7/h2-6H,1H3,(H,9,10)/b5-2-

InChI Key

GBAUBILFGNFIGO-DJWKRKHSSA-N

Isomeric SMILES

C/C=C\NC(=O)C1=CC=CO1

Canonical SMILES

CC=CNC(=O)C1=CC=CO1

Origin of Product

United States

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